
2-(cyclopropylmethoxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . This ring is known for its aromatic properties, which means it has a special stability due to the delocalization of π electrons .Chemical Reactions Analysis
Thiazole rings, like the one in this compound, have many reactive positions where various chemical reactions may take place, including donor–acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Synthesis and Potential as Imaging Agents
Synthesis of Carbon-11-Labeled Isonicotinamides for Alzheimer's Disease Imaging : A study by Gao, Wang, and Zheng (2017) involved the synthesis of isonicotinamide derivatives aimed at imaging GSK-3 enzyme activity in Alzheimer's disease using PET imaging. The compounds demonstrated high radiochemical yield and purity, indicating their utility in neuroimaging applications (Gao, Wang, & Zheng, 2017).
Herbicidal Activity
Herbicidal Inhibitors of PSII Electron Transport : Wang, Li, Li, and Huang (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates showing promising herbicidal activities. This study indicates the potential agricultural applications of thiazole derivatives, highlighting the diversity of scientific applications for these compounds (Wang et al., 2004).
Anticancer and Antimicrobial Activity
Synthesis and Anticancer Activity of Triazinone Derivatives : Research by Saad and Moustafa (2011) on S-glycosyl and S-alkyl derivatives of triazinone showed significant in vitro anticancer activities. This work underscores the potential of thiazolyl derivatives in developing therapeutic agents for cancer treatment (Saad & Moustafa, 2011).
Antimicrobial Evaluation of Isonicotinamide Derivatives : A study by Ramachandran (2017) synthesized isonicotinamide derivatives that exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the antimicrobial potential of these compounds (Ramachandran, 2017).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-17-13(21)7-12-9-24-16(19-12)20-15(22)11-4-5-18-14(6-11)23-8-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFIHCIESNQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2710767.png)
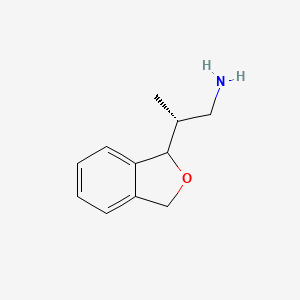
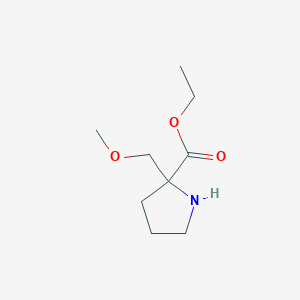
![N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)
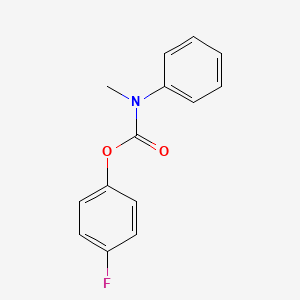
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
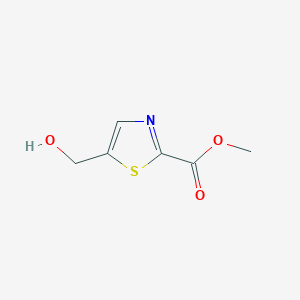
![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)
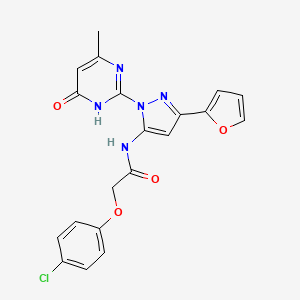
![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)


![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)